molecular formula C22H16ClNO5S2 B2701171 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone CAS No. 686737-81-5

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

Cat. No. B2701171
M. Wt: 473.94
InChI Key: YKKOHRUBAMCGFI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone, commonly known as CTET, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTET is a thioether derivative of 2-oxazoline and is synthesized through a multi-step process involving tosylation, nucleophilic substitution, cyclization, and thioetherification.

Scientific Research Applications

Synthesis of Antitubercular Agents

A series of ethanone derivatives, including compounds similar to 1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone, have been synthesized and evaluated for antitubercular activity. These compounds have shown promising results in combating tuberculosis due to their specific chemical structures (Bhoot, Khunt, & Parekh, 2011).

Antimicrobial and Anti-Inflammatory Applications

Researchers have synthesized novel pyrazoline derivatives, including those related to the compound , demonstrating significant in vivo anti-inflammatory and in vitro antibacterial activity. These findings highlight the potential of such compounds in medical applications (Ravula, Babu, Manich, Rika, N. R. Chary, J. N. S. Ch, & Ra, 2016).

Molecular Docking and Antibacterial Activity

Further research into similar compounds has involved molecular docking studies to assess their interactions with bacterial proteins, showing effectiveness against both Gram-positive and Gram-negative bacteria. This approach provides insights into the mechanism of action at a molecular level (Khumar, Ezhilarasi, & Prabha, 2018).

Antimicrobial Evaluation and In Silico Molecular Docking

Compounds structurally similar to the one have been synthesized and evaluated for antimicrobial properties. In silico molecular docking studies complement these evaluations by predicting the interaction of these compounds with microbial proteins (Mathew, Chinnamanayakar, & Ramanathan, 2020).

Isoxazoles Synthesis and Pharmacological Screening

Isoxazoles synthesized through 1,3-dipolar cycloaddition reactions, which involve similar ethanone derivatives, have been explored for their antioxidant and antimicrobial activities. Such research expands the application of these compounds in pharmacology (Lokeshwari & Kumar, 2017).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO5S2/c1-14-4-10-17(11-5-14)31(26,27)21-22(29-20(24-21)19-3-2-12-28-19)30-13-18(25)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKOHRUBAMCGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((2-(furan-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

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